2-(4-Aminophenoxy)-N-methylacetamide (APMC) is an important organic compound frequently utilized as a building block in the synthesis of more complex molecules, especially in the field of polymer chemistry. It serves as a key intermediate in the production of Sorafenib [], a medication used to treat various types of cancer. APMC falls under the class of aromatic ether amines, characterized by the presence of both an amine (-NH2) and an ether (-O-) group attached to an aromatic ring.
2-(4-aminophenoxy)-N-methylacetamide is an organic compound characterized by the presence of an aminophenoxy group linked to an N-methylacetamide moiety. Its molecular formula is C₉H₁₂N₂O₂, and it has a molecular weight of approximately 172.20 g/mol. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceutical agents targeting cancer and other diseases.
The compound is classified under organic compounds, specifically as a derivative of acetamide. It can be found in various chemical databases, such as PubChem, where it is listed with the unique identifier 52547-48-5. The systematic name reflects its structural components, indicating the presence of both an amine and an acetamide functional group.
The synthesis of 2-(4-aminophenoxy)-N-methylacetamide typically involves the reaction between 4-aminophenol and N-methylacetamide. One common method employs a coupling agent like dicyclohexylcarbodiimide to facilitate the formation of the amide bond. The reaction is usually conducted in an organic solvent such as dichloromethane at room temperature.
The compound's molecular weight is approximately 172.20 g/mol, with a melting point that can vary based on purity and synthesis conditions.
2-(4-aminophenoxy)-N-methylacetamide can undergo various chemical reactions:
Research indicates that 2-(4-aminophenoxy)-N-methylacetamide exhibits significant biological activity, particularly as an anti-cancer agent. It interacts with specific kinases involved in tumor growth and proliferation, inhibiting critical pathways such as the Raf/MEK/ERK signaling pathway.
In vitro studies have shown that derivatives of this compound can effectively inhibit cancer cell survival and proliferation by targeting these pathways, suggesting a mechanism that involves modulation of cellular signaling networks critical for tumor growth.
2-(4-aminophenoxy)-N-methylacetamide has potential applications primarily in medicinal chemistry and drug development due to its structural features that contribute to biological activity. Notably, it has been studied for its anti-cancer properties and may serve as an intermediate in synthesizing more complex therapeutic agents.
Other potential applications include:
This compound's unique combination of functional groups makes it a candidate for further investigation in various therapeutic contexts, particularly within oncology research.
Bioisosteric replacement has been strategically employed to optimize the scaffold of 2-(4-aminophenoxy)-N-methylacetamide, enhancing target affinity and metabolic stability. This approach involves substituting key functional groups with bioisosteres—atoms or molecular fragments with similar physicochemical properties—while preserving pharmacological activity. For c-Met kinase inhibitors derived from this scaffold, oxygen linkers in aminopyridine cores were replaced with sulfur atoms (e.g., 2-amino-3-benzylthiopyridine), resulting in a 20-fold increase in enzymatic inhibition (IC₅₀ = 16.4 nM) compared to oxygen-linked analogs [2]. The extended C–S bond length (~1.8 Å vs. ~1.4 Å for C–O) repositioned the 2,6-dichloro-3-fluorobenzyl fragment for optimal π–π stacking with Tyr1230 in c-Met's active site, as confirmed by molecular dynamics simulations [2] [7].
Table 1: Impact of Bioisosteric Replacements on c-Met Inhibition
Scaffold Modification | Binding Affinity (IC₅₀) | Key Structural Effect |
---|---|---|
Oxygen linker (reference) | 328 nM | Suboptimal π–π stacking with Tyr1230 |
Sulfur linker | 16.4 nM | Enhanced hydrophobic contact with Tyr1230 |
Sulfonamide linker | >10,000 nM | Disrupted binding pocket conformation |
Pyridine ring bioisosteres were also explored to mitigate metabolic liabilities. Replacing a benzene ring with unsubstituted pyridine in cabozantinib analogs preserved c-Met inhibition (IC₅₀ = 4.9 nM vs. 5.4 nM for parent), whereas trimethylpyridine caused steric clashes, reducing activity to >1,000 nM [5]. This underscores the precision required in bioisosteric selection: even minor steric perturbations can drastically alter target engagement.
Fragment-based drug design (FBDD) has enabled the development of 2-(4-aminophenoxy)-N-methylacetamide derivatives as potent c-Met/RTK inhibitors. This strategy decomposes the scaffold into pharmacophoric fragments, which are optimized for binding to discrete regions of c-Met's ATP-binding site. Critical fragments include:
Systematic fragment linking yielded 3-substituted-6-(1-(1H-[1,2,3]triazolo[4,5-b]pyrazin-1-yl)ethyl)quinoline derivatives with sub-nanomolar c-Met inhibition (IC₅₀ = 0.6 nM) [8]. The triazolopyrazine core enhanced metabolic stability by resisting oxidative metabolism observed in imidazo[4,5-b]pyrazine predecessors. Rigidity was crucial: flexible alkyl chains between fragments reduced potency by 50-fold due to entropy penalties upon binding [8].
Table 2: Kinase Selectivity Profile of Optimized c-Met Inhibitor
Kinase | Inhibition at 1 μM (%) | Selectivity vs. c-Met |
---|---|---|
c-Met | 99.8 | 1-fold (reference) |
VEGFR2 | 12.1 | >8-fold selective |
EGFR | 5.3 | >18-fold selective |
ROS1 | 88.2 | 1.1-fold selective |
Notably, fragment optimization achieved >100-fold selectivity against VEGFR2 and EGFR, minimizing anti-angiogenic toxicities [8]. In vivo, these inhibitors suppressed H1993 xenograft tumor growth by 91% at 10 mg/kg, attributed to sustained c-Met pathway blockade [5].
Pharmacophore hybridization integrates distinct structural motifs to confer multi-target activity on 2-(4-aminophenoxy)-N-methylacetamide derivatives. For dual glucokinase (GK)/PPARγ activation, this involves merging:
Sanguinarine—a natural benzophenanthridine alkaloid—inspired hybrid designs due to its unique dual PPARα/γ agonism (EC₅₀ = 129 nM and 1,045 nM, respectively) [3]. Crystal structures revealed its binding diverged from classical "Y-shaped" PPARγ pockets, instead forming salt bridges with Arg288 and hydrophobic contacts with Cys285 [3]. Hybrids incorporating sanguinarine-like cores and 2-(4-aminophenoxy)-N-methylacetamide tails activated PPARγ-dependent adipogenesis in 3T3-L1 cells at 10 μM, albeit with 40% lower efficacy than rosiglitazone, reducing adipogenic side effects [3] [6].
Table 3: Dual Target Activation Profiles of Hybrid Pharmacophores
Hybrid Structure | PPARγ Activation (EC₅₀) | GK Activation (EC₅₀) | Dual Effect Ratio (PPARγ:GK) |
---|---|---|---|
Sanguinarine core + acetamide tail | 850 nM | 3.2 μM | 1:3.8 |
Triazole-quinoline + acetamide | >10 μM | 210 nM | >47:1 (GK-selective) |
Indomethacin-derived hybrid | 1.7 μM | >100 μM | 1:>59 (PPARγ-selective) |
For GK activation, electron-deficient triazole fragments—as in [1,2,3]triazolo[4,5-b]pyrazine—positioned the acetamide group to form critical hydrogen bonds with GK’s allosteric site [8]. This achieved nanomolar GK activation (EC₅₀ = 210 nM), though PPARγ activity was attenuated, highlighting the challenge of balanced dual targeting. NSAID-derived hybrids like indomethacin-PPARγ binders exhibited partial agonism by stabilizing helix 3 and β-sheets without fully engaging helix 12, offering a path to modulate transcriptional outputs [6].
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